REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7](I)=[CH:6][CH:5]=1.C([Li])CCC.[CH:18](=[O:20])[CH3:19].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(OCC)C.CCCCCC.C(Cl)Cl.O.C(O)(=O)C>[CH3:19][C:18]([C:7]1[CH:8]=[CH:9][C:4]([O:3][C:2]([F:12])([F:11])[F:1])=[CH:5][CH:6]=1)=[O:20] |f:3.4|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8.64 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)I)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
7.35 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for a further 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below -60° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to rise to -30° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
On reaching room temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
sodium bicarbonate solution, dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica
|
Type
|
CUSTOM
|
Details
|
Evaporation of the appropriate fractions
|
Type
|
CUSTOM
|
Details
|
gave a colourless oil which
|
Type
|
STIRRING
|
Details
|
After stirring for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered through a "Florosil" (trade mark) silica pad
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |